Diethazine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de diéthazine est un dérivé de la phénothiazine possédant des propriétés antimuscariniques. Il est principalement utilisé comme agent antiparkinsonien, offrant un traitement palliatif du syndrome parkinsonien. Le chlorhydrate de diéthazine est plus efficace dans le traitement de la maladie de Parkinson que dans le traitement des allergies .

Méthodes De Préparation

Le chlorhydrate de diéthazine peut être synthétisé en faisant réagir du chlorure de 10-phénothiazinéthyle avec de la diéthylamine en présence de poudre de cuivre. Une autre méthode consiste à faire réagir du chlorure de diéthylaminoéthyle avec de la phénothiazine . Les méthodes de production industrielle impliquent généralement ces voies de synthèse dans des conditions contrôlées pour assurer la pureté et le rendement.

Analyse Des Réactions Chimiques

Le chlorhydrate de diéthazine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé à l’aide d’agents oxydants courants.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.

Substitution : Il peut subir des réactions de substitution, en particulier des substitutions nucléophiles, en raison de la présence de sites réactifs sur le cycle de la phénothiazine.

Les réactifs courants utilisés dans ces réactions comprennent l’acide chlorhydrique, l’acétate de sodium et le chloroforme. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le chlorhydrate de diéthazine a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé dans la détermination spectrophotométrique extractive du tungstène (V) et du platine (IV) en raison de sa capacité à former des complexes avec ces métaux

Biologie : Ses propriétés antimuscariniques le rendent utile pour étudier les effets des antagonistes des récepteurs muscariniques.

Applications De Recherche Scientifique

Chemical and Analytical Applications

Redox Indicator in Titration

Diethazine hydrochloride has been identified as a useful redox indicator in cerimetric titrations. It is particularly effective for determining the concentrations of iron(II), uranium(IV), molybdenum(V), hydroquinone, and ascorbic acid. The compound changes color at specific redox potentials, making it valuable for precise analytical chemistry applications .

Spectrophotometric Determination

In addition to its role as a redox indicator, this compound is utilized in extractive spectrophotometric methods for the determination of uranium. This application highlights its importance in analytical chemistry and environmental monitoring, where accurate quantification of heavy metals is crucial .

Medical and Pharmacological Applications

Antipsychotic and Sedative Properties

this compound exhibits antipsychotic properties similar to other phenothiazines. It has been used in the treatment of conditions such as schizophrenia and Parkinsonism. Its sedative effects make it beneficial in managing anxiety and agitation in patients .

Agranulocytosis Risk

Despite its therapeutic benefits, this compound has been associated with severe side effects, including agranulocytosis—a potentially life-threatening condition characterized by a dangerously low white blood cell count. This adverse effect necessitates careful monitoring of patients during treatment .

Anesthetic Use

This compound has been employed in anesthetic practices since the mid-20th century. It was noted for its effectiveness in inducing sedation while minimizing the risk of respiratory depression, which is critical during surgical procedures . Its application in anesthesia showcases its versatility beyond psychiatric uses.

Case Studies and Research Findings

Several studies have documented the pharmacological effects and safety profiles of this compound:

- Study on Agranulocytosis : A case report published in The Lancet highlighted instances of agranulocytosis during treatment with this compound, emphasizing the need for vigilance when prescribing this medication .

- Anesthetic Efficacy : Research conducted on the use of this compound in anesthesia demonstrated its effectiveness in managing patient sedation without significant adverse respiratory effects, making it a suitable choice for certain surgical settings .

Data Summary Table

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Chemical Analysis | Redox indicator | Effective for titrations involving iron(II), uranium(IV) |

| Spectrophotometry | Uranium determination | Used for extractive spectrophotometric methods |

| Medical Treatment | Antipsychotic/Sedative | Associated with agranulocytosis; requires monitoring |

| Anesthesia | Induction of sedation | Effective with minimal respiratory depression risk |

Mécanisme D'action

Le chlorhydrate de diéthazine exerce ses effets en bloquant les récepteurs muscariniques de l’acétylcholine, réduisant ainsi l’activité de l’acétylcholine. Cette action contribue à soulager les symptômes de la maladie de Parkinson en réduisant les tremblements et la raideur musculaire. Les cibles moléculaires impliquées comprennent les récepteurs muscariniques de l’acétylcholine, qui font partie de la famille des récepteurs couplés aux protéines G .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de diéthazine est similaire à d’autres dérivés de la phénothiazine tels que :

- Chlorhydrate de chlorpromazine

- Chlorhydrate de prométhazine

- Maléate de lévomépromazine

- Chlorhydrate de trifluopérazine

Comparé à ces composés, le chlorhydrate de diéthazine est plus toxique mais offre des avantages spécifiques dans le traitement de la maladie de Parkinson en raison de ses fortes propriétés antimuscariniques .

Activité Biologique

Diethazine hydrochloride is a pharmaceutical compound primarily recognized for its antimuscarinic properties and its application in the treatment of parkinsonian syndromes. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant clinical studies.

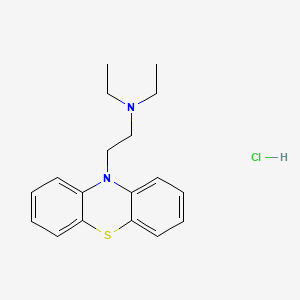

- Molecular Formula : C18H22N2S.ClH

- Molecular Weight : 334.907 g/mol

- Stereochemistry : Achiral

- Charge : Neutral

This compound is a member of the phenothiazine class of compounds, which are known for their diverse pharmacological activities. It exhibits a complex structure that contributes to its biological functions.

Diethazine acts primarily as an antimuscarinic agent, blocking acetylcholine at muscarinic receptors. This action is particularly relevant in the context of Parkinson's disease management, where it helps alleviate symptoms associated with dopaminergic deficiency. Research indicates that diethazine's blockade of single contractions in nerve stimulation experiments suggests a direct action on postsynaptic receptors at neuromuscular junctions .

Pharmacological Effects

- Antimuscarinic Activity : Diethazine exhibits significant antimuscarinic effects, making it useful in treating motion sickness and certain types of nausea.

- Neuromuscular Effects : The compound has shown efficacy in reducing muscle rigidity and tremors associated with Parkinson's disease.

- Toxicity Profile : While effective, diethazine is noted to have a higher toxicity compared to other similar agents like ethopropazine .

Case Studies

- A study published in JAMA highlighted the comparative effectiveness of various anti-motion-sickness drugs, including this compound. The study found that diethazine had a notable efficacy rate in preventing motion sickness during flight conditions, with an overall effectiveness reported at 70.6% .

- In another clinical investigation focusing on parkinsonian syndromes, diethazine was administered to patients showing significant improvement in motor function and reduction in tremors, supporting its use as a palliative treatment option .

Research Insights

Research has also explored the use of diethazine as a redox indicator in bromatometry, further illustrating its versatility beyond traditional therapeutic applications . Its role as an indicator highlights its chemical reactivity and potential applications in analytical chemistry.

Comparative Analysis with Other Antimuscarinics

| Compound | Efficacy Rate (%) | Toxicity Level |

|---|---|---|

| This compound | 70.6 | High |

| Ethopropazine | 65.0 | Moderate |

| Dimenhydrinate | 72.9 | Low |

This table summarizes the comparative efficacy and toxicity levels of diethazine against other antimuscarinic agents used for similar indications.

Propriétés

IUPAC Name |

N,N-diethyl-2-phenothiazin-10-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S.ClH/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)20;/h5-12H,3-4,13-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZPJQKYAOYUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-91-3 (Parent) | |

| Record name | Diethazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000341708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10187694 | |

| Record name | Diethazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341-70-8 | |

| Record name | Diethazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000341708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S88072126Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.